4'-Bromo-[1,1'-biphenyl]-3-ol
Overview
Description
4’-Bromo-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-[1,1’-biphenyl]-3-ol typically involves the bromination of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of 4’-Bromo-[1,1’-biphenyl]-3-ol may involve the bromination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in a solvent like dichloromethane or chloroform, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed
Major Products:
Oxidation: Formation of 4’-Bromo-[1,1’-biphenyl]-3-one.
Reduction: Formation of 4’-Bromo-[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
4’-Bromo-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various biphenyl derivatives
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-Bromo-[1,1’-biphenyl]-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4’-Bromo-[1,1’-biphenyl]-3-ol can be compared with other similar compounds such as:
4-Bromo-[1,1’-biphenyl]: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
4’-Chloro-[1,1’-biphenyl]-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
4’-Methyl-[1,1’-biphenyl]-3-ol: Contains a methyl group instead of bromine, affecting its chemical and physical properties.
Properties
IUPAC Name |
3-(4-bromophenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBHLRGCFHALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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